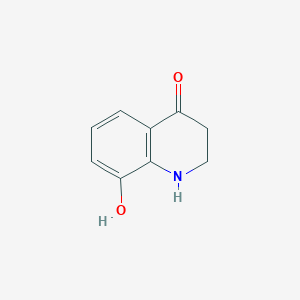![molecular formula C20H21NOS B11763955 2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763955.png)
2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a piperidine ring, a benzoyl group, and a thiobenzaldehyde moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, adds to its significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then reacted with a benzoyl chloride to form the benzoyl intermediate. This intermediate is further reacted with thiobenzaldehyde under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or recrystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The piperidine ring can interact with neurotransmitter receptors, while the benzoyl and thiobenzaldehyde moieties may interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(Piperidin-1-ylmethyl)benzoyl]benzaldehyde: Similar structure but lacks the thiobenzaldehyde moiety.
2-[3-(Piperidin-1-ylmethyl)benzoyl]thiophenol: Similar structure but contains a thiophenol group instead of a thiobenzaldehyde moiety.
2-[3-(Piperidin-1-ylmethyl)benzoyl]thioanisole: Similar structure but contains a thioanisole group.
Uniqueness
2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the combination of its piperidine, benzoyl, and thiobenzaldehyde moieties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C20H21NOS |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
2-[3-(piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C20H21NOS/c22-20(19-10-3-2-8-18(19)15-23)17-9-6-7-16(13-17)14-21-11-4-1-5-12-21/h2-3,6-10,13,15H,1,4-5,11-12,14H2 |
Clave InChI |
MHZHGCIWRXXQQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


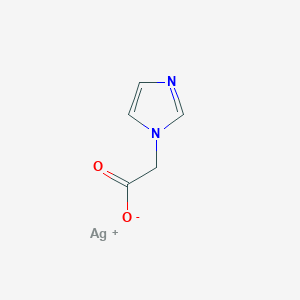
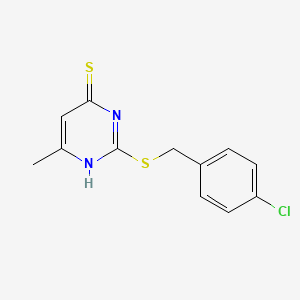
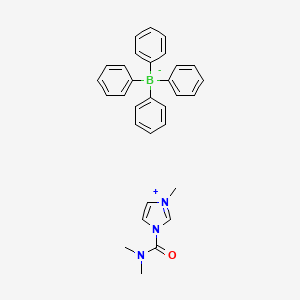
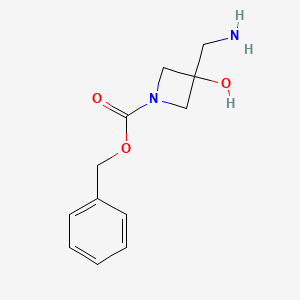
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
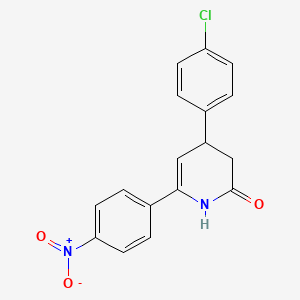

![8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol](/img/structure/B11763922.png)
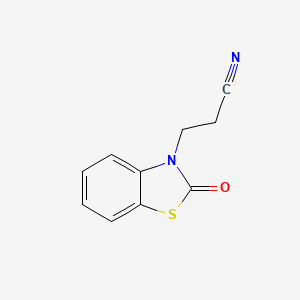
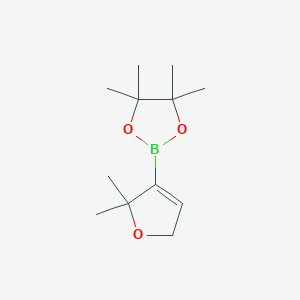

![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole](/img/structure/B11763936.png)

